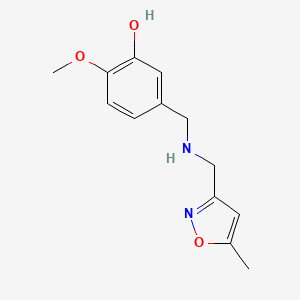

2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol

CAS No.:

Cat. No.: VC19950353

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N2O3 |

|---|---|

| Molecular Weight | 248.28 g/mol |

| IUPAC Name | 2-methoxy-5-[[(5-methyl-1,2-oxazol-3-yl)methylamino]methyl]phenol |

| Standard InChI | InChI=1S/C13H16N2O3/c1-9-5-11(15-18-9)8-14-7-10-3-4-13(17-2)12(16)6-10/h3-6,14,16H,7-8H2,1-2H3 |

| Standard InChI Key | ZEIGFGKVYHQVGO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NO1)CNCC2=CC(=C(C=C2)OC)O |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

A methoxy-substituted phenolic ring at the 2-position, contributing electron-donating effects and influencing solubility.

-

A methylamino linker (-CH₂-NH-CH₂-), enabling conformational flexibility and serving as a site for derivatization.

-

A 5-methylisoxazole heterocycle, known for its metabolic stability and bioactivity in pharmaceuticals .

The IUPAC name, 2-methoxy-5-[[(5-methyl-1,2-oxazol-3-yl)methylamino]methyl]phenol, reflects this arrangement. Crystallographic analyses of analogous compounds, such as (E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)iminomethyl]phenol, reveal planar molecular skeletons stabilized by intramolecular O–H···N hydrogen bonds (O···N = 2.616 Å) . These interactions likely persist in the target compound, affecting its solid-state packing and solubility.

Table 1: Key Structural Parameters of Analogous Compounds

Synthesis and Reaction Pathways

Table 2: Hypothetical Synthesis Conditions

| Step | Reagents/Conditions | Yield (Predicted) |

|---|---|---|

| Imine Formation | Ethanol, reflux, 6 h | 70–80% |

| Reductive Amination | NaBH₄, MeOH, 0°C → RT | 50–60% |

Industrial Considerations

Large-scale production may employ continuous flow reactors to enhance efficiency, though optimization is required to address the steric hindrance posed by the methylisoxazole group. Automated purification systems could mitigate challenges in isolating the polar phenolic product.

Physicochemical Properties and Reactivity

Hydrogen Bonding and Solubility

The phenolic -OH and secondary amine groups facilitate extensive hydrogen bonding. In the crystal lattice, molecules likely adopt a columnar stacking arrangement via π-π interactions (C···C ≈ 3.3 Å) , akin to structurally related compounds. This packing behavior suggests moderate solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water.

Chemical Reactivity

-

Oxidation: The phenolic group may undergo oxidation to quinones under strong oxidizing conditions (e.g., KMnO₄).

-

Nucleophilic Substitution: The methoxy group could participate in demethylation reactions with HI or BBr₃.

-

Isoxazole Ring Modifications: Reduction with LiAlH₄ might open the isoxazole ring, though the methyl substituent may sterically hinder such reactions .

Environmental and Regulatory Considerations

Biodegradation Pathways

The methylisoxazole component resists microbial degradation under aerobic conditions, as observed in sulfamethoxazole breakdown studies . Persistence in aquatic systems necessitates careful disposal protocols to prevent ecological accumulation.

Regulatory Status

As a research chemical, the compound falls outside FDA oversight. Current applications are confined to in vitro studies, with strict prohibitions against human or animal administration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume